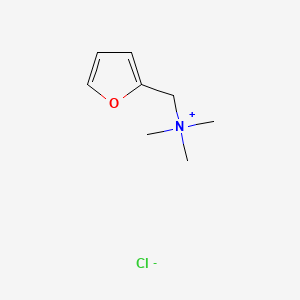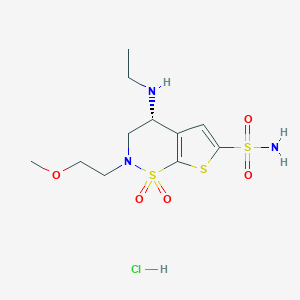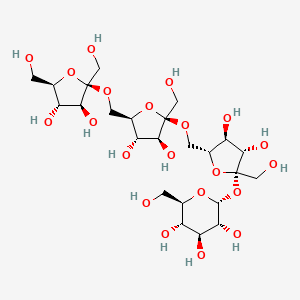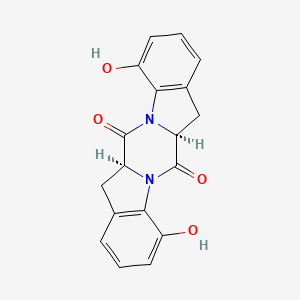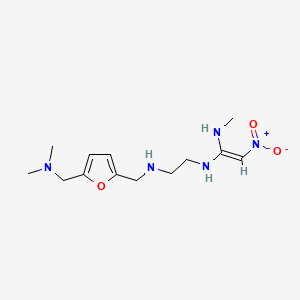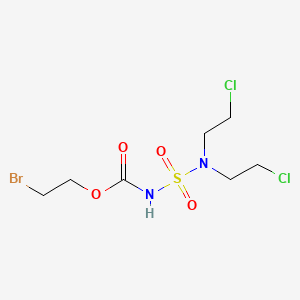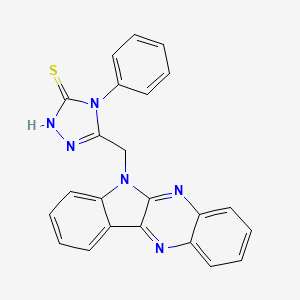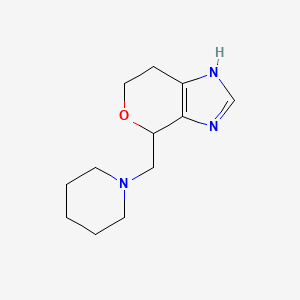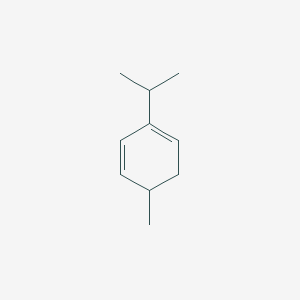
p-Mentha-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Mentha-2,4-diene: is a naturally occurring organic compound classified as a monoterpene diene. It is a structural isomer of limonene and is found in the essential oils of various aromatic plants. This compound is known for its distinctive aroma and is used in fragrances, flavors, and as a potential intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: this compound can be isolated from essential oils through steam distillation and solvent extraction.
Chemical Synthesis: It can be synthesized through the isomerization of limonene using catalysts such as potassium tert-butanolate in dimethyl sulfoxide.
Industrial Production Methods:
Large-Scale Extraction: Industrial extraction involves the use of advanced techniques like supercritical fluid extraction to obtain high purity this compound from plant sources.
Chemical Synthesis: On an industrial scale, the compound is synthesized through optimized chemical reactions to ensure cost-effectiveness and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic substitution reactions can introduce functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Typical reagents include halogens and strong acids.
Major Products Formed:
Oxidation Products: Epoxides, ketones, and alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Chemistry: p-Mentha-2,4-diene is used as a starting material for the synthesis of various organic compounds. Biology: It is studied for its biological activities, including antimicrobial and antioxidant properties. Medicine: Industry: It is used in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which p-Mentha-2,4-diene exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Limonene: A structural isomer with similar uses in fragrances and flavors.
Carvone: Another monoterpene with applications in flavoring and potential medicinal properties.
Pulegone: A related compound used in fragrances and as a potential insecticide.
Uniqueness: p-Mentha-2,4-diene is unique in its structural configuration and the specific biological activities it exhibits compared to its isomers and related compounds.
Properties
CAS No. |
586-68-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3 |
InChI Key |
AAIXZDBTEWDLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


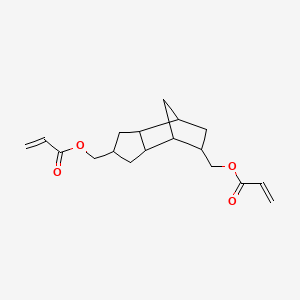
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
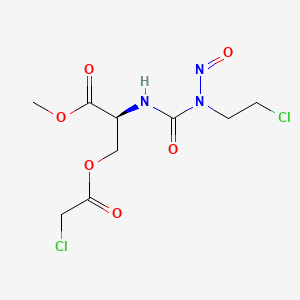
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
